1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride
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Overview
Description
1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It features an azetidine ring fused to a dihydroindole structure, making it a unique and interesting molecule for various scientific research applications. The dihydrochloride form indicates that the compound is stabilized as a salt with two hydrochloride ions.
Mechanism of Action
Target of Action
The primary target of 1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride is the tubulin protein . Tubulin is a key component of the cell’s cytoskeleton and plays a crucial role in cell division. Compounds that interact with tubulin can disrupt cell division, making them potential candidates for cancer treatment .
Mode of Action
This compound interacts with its target by binding to the colchicine-binding site on tubulin . This interaction inhibits the polymerization of tubulin, disrupting the formation of microtubules . As a result, the cell cycle is arrested, preventing the cell from dividing .
Biochemical Pathways
The compound’s action primarily affects the cell cycle pathway . By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division . This leads to cell cycle arrest in the G2/M phase and ultimately results in cellular apoptosis .
Pharmacokinetics
Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug. This strategy is often used to improve the bioavailability of a drug .
Result of Action
The primary result of the compound’s action is the induction of cellular apoptosis , or programmed cell death . By disrupting the cell cycle, the compound prevents cells from dividing. This is particularly significant in the context of cancer cells, which divide uncontrollably .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)-2,3-dihydroindole typically involves the formation of the azetidine ring followed by its fusion with the dihydroindole structure. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to further reactions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve scalable and cost-effective synthetic routes. A green and facile synthesis method has been developed for similar azetidine derivatives, which employs commercially available starting materials and environmentally friendly reagents . This method can be adapted for the large-scale production of 1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-2,3-dihydroindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The azetidine ring and dihydroindole structure can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring that serves as a building block for various heterocyclic compounds.
Dihydroindole: A reduced form of indole that is used in the synthesis of various bioactive molecules.
Oxetane: A four-membered oxygen-containing ring that is structurally similar to azetidine.
Uniqueness
1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride is unique due to its combination of the azetidine ring and dihydroindole structure. This fusion imparts distinct chemical and biological properties that are not observed in the individual components. The dihydrochloride form further enhances its stability and solubility, making it suitable for various applications.
Biological Activity
1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features that combine azetidine and indole moieties. This combination is believed to impart distinct biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
The primary mechanism through which this compound exerts its biological effects involves interaction with tubulin proteins. The compound binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cellular apoptosis. This interaction primarily affects the cell cycle pathway , causing cell cycle arrest and programmed cell death in cancer cells .
Mechanism | Description |
---|---|
Target | Tubulin protein |
Binding Site | Colchicine-binding site |
Effect | Induction of cellular apoptosis |
Pathway Affected | Cell cycle pathway |
Biological Activity
Research indicates that this compound exhibits notable antiproliferative and antimicrobial properties.
- Antiproliferative Activity : Studies have demonstrated that this compound has potent antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values for these cell lines range from 10 to 33 nM, indicating strong efficacy comparable to established chemotherapeutic agents such as combretastatin A-4 (CA-4) .
- Antimicrobial Properties : Preliminary studies suggest that the compound may also exhibit antimicrobial activity, although specific data on its spectrum of activity remains limited. Further investigations are needed to elucidate its effectiveness against different microbial strains .
Table 2: Antiproliferative Activity Data
Case Studies
Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound. For instance:
- A study reported the synthesis of various azetidinone derivatives that demonstrated significant anticancer activity against human breast cancer cell lines. These derivatives were structurally similar to the target compound and exhibited promising results in inhibiting cell proliferation .
- Another investigation highlighted the compound's ability to destabilize microtubules in vitro, reinforcing its potential as a lead compound for developing new antitumor agents .
Properties
IUPAC Name |
1-(azetidin-3-yl)-2,3-dihydroindole;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.2ClH/c1-2-4-11-9(3-1)5-6-13(11)10-7-12-8-10;;/h1-4,10,12H,5-8H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXXVBWYVPDACQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3CNC3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.